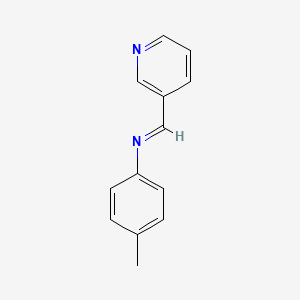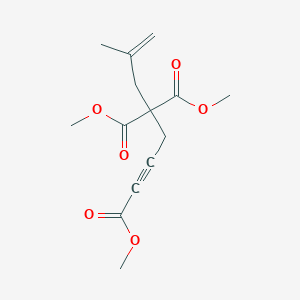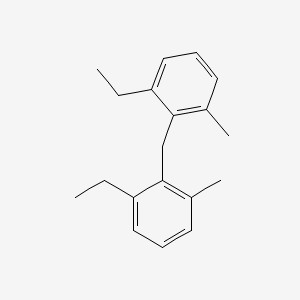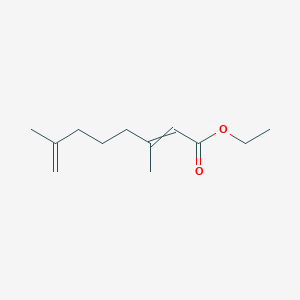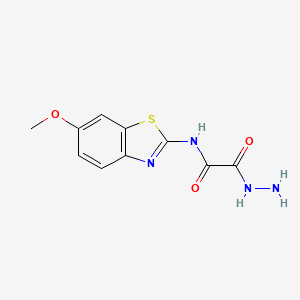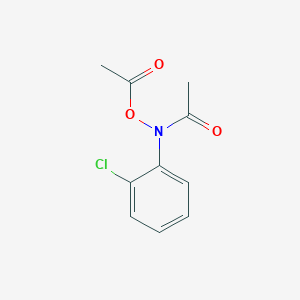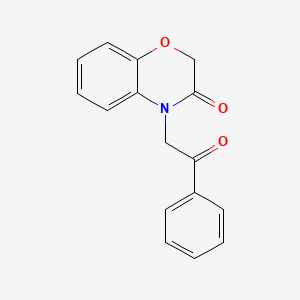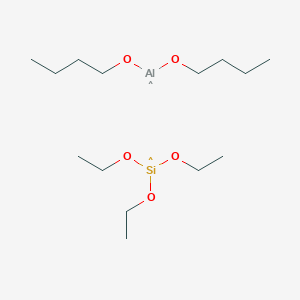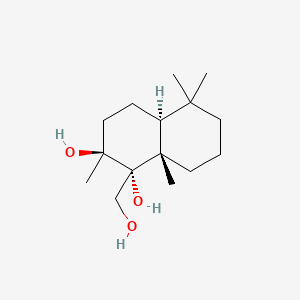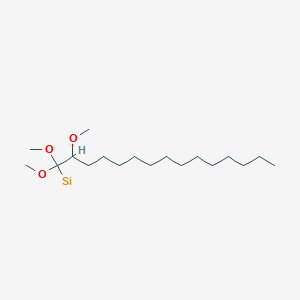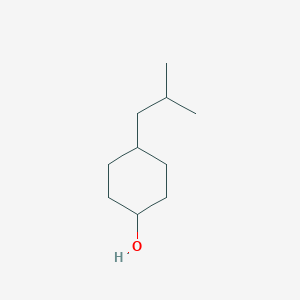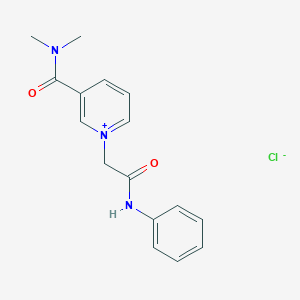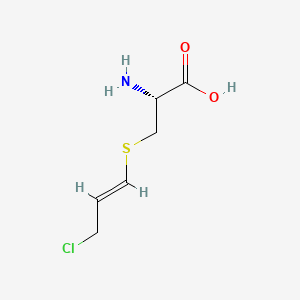
S-3-Chloropropenylcysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-3-Chloropropenylcysteine: is an organic compound with the molecular formula C6H10ClNO2S and a molecular weight of 195.67 g/mol It is a derivative of cysteine, where the thiol group is substituted with a 3-chloropropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of S-3-Chloropropenylcysteine typically involves the reaction of L-cysteine with 3-chloropropene under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: : S-3-Chloropropenylcysteine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-3-Chloropropenylcysteine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving cysteine derivatives.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of S-3-Chloropropenylcysteine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It can also modulate the activity of enzymes and proteins by forming covalent bonds with specific amino acid residues .
Comparison with Similar Compounds
Similar Compounds
- S-3-Chloropropionylcysteine
- S-3-Chloropropylcysteine
- S-3-Chloropropylthiocysteine
Comparison: : S-3-Chloropropenylcysteine is unique due to the presence of the 3-chloropropenyl group, which imparts distinct chemical properties compared to other similar compounds.
Properties
CAS No. |
107817-59-4 |
|---|---|
Molecular Formula |
C6H10ClNO2S |
Molecular Weight |
195.67 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(E)-3-chloroprop-1-enyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C6H10ClNO2S/c7-2-1-3-11-4-5(8)6(9)10/h1,3,5H,2,4,8H2,(H,9,10)/b3-1+/t5-/m0/s1 |
InChI Key |
XNPDSJIMSPYSOE-JRIXXDKMSA-N |
Isomeric SMILES |
C(/C=C/SC[C@@H](C(=O)O)N)Cl |
Canonical SMILES |
C(C=CSCC(C(=O)O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


